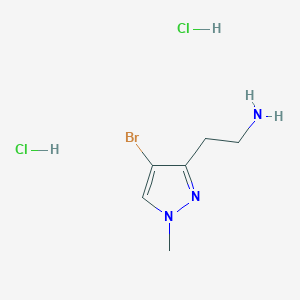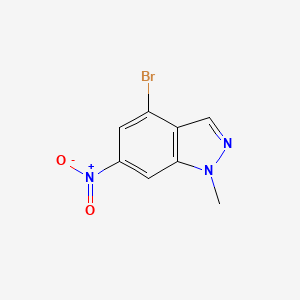
4-bromo-1-methyl-6-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-6-nitro-1H-indazole typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with appropriate reagents. One common method includes the following steps :
Preparation of 2-bromo-6-fluorobenzaldehyde: This is achieved by reacting 1-bromo-3-fluorobenzene with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures.
Cyclization: The resulting 2-bromo-6-fluorobenzaldehyde undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-substituted derivatives.
Reduction: Formation of 4-bromo-1-methyl-6-amino-1H-indazole.
Oxidation: Formation of 4-bromo-1-carboxy-6-nitro-1H-indazole.
Scientific Research Applications
4-Bromo-1-methyl-6-nitro-1H-indazole has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-6-nitro-1H-indazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Lacks the methyl and nitro groups, making it less versatile in certain synthetic applications.
6-Bromo-4-nitro-1H-indazole: Similar structure but different substitution pattern, which can lead to different reactivity and applications.
Methyl 6-bromo-3-nitro-1H-indazole-4-carboxylate: Contains an ester group, which can be useful in esterification reactions.
Uniqueness
4-Bromo-1-methyl-6-nitro-1H-indazole is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
4-bromo-1-methyl-6-nitroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-8-3-5(12(13)14)2-7(9)6(8)4-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBGJFSCBSGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
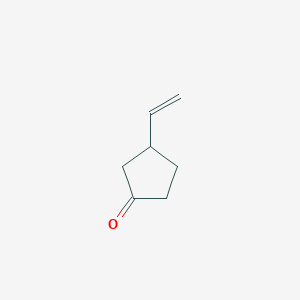

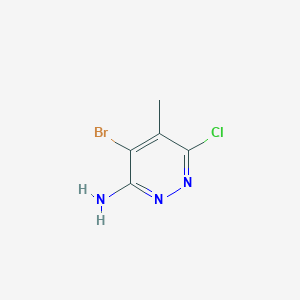
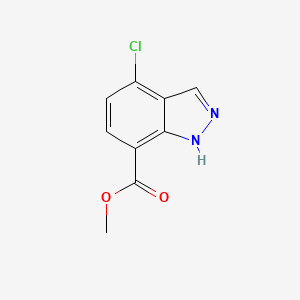
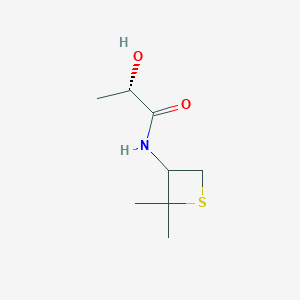
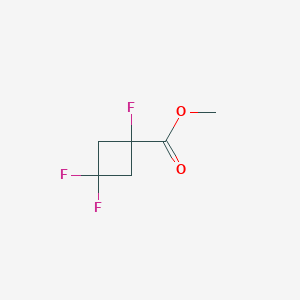
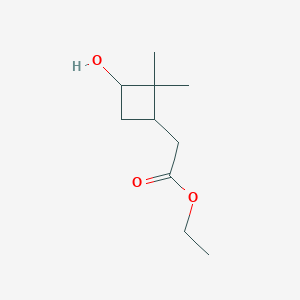
![7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8221656.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid](/img/structure/B8221662.png)
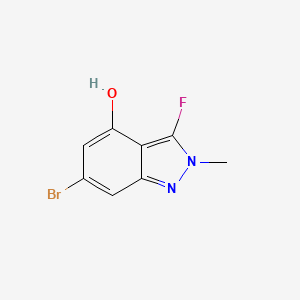
![(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8221675.png)


